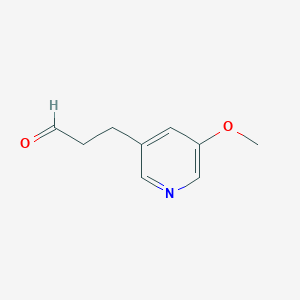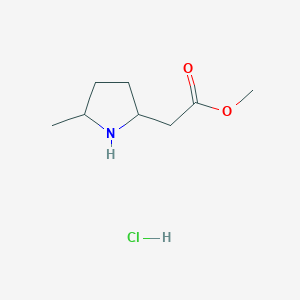![molecular formula C8H15ClN2O2 B1430812 (S)-1,1-Dimethyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride CAS No. 1427514-85-9](/img/structure/B1430812.png)
(S)-1,1-Dimethyltetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride
Overview
Description
(S)-1,1-Dimethyltetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride is a chemical compound known for its unique structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a fused heterocyclic ring system, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
The synthesis of (S)-1,1-Dimethyltetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a suitable amine with a carbonyl compound, followed by cyclization to form the oxazolo[3,4-A]pyrazine core.
Chemical Reactions Analysis
(S)-1,1-Dimethyltetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxazolo[3,4-A]pyrazine ring are replaced with other groups. .
Scientific Research Applications
(S)-1,1-Dimethyltetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Biology: It is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Industry: The compound’s unique chemical properties make it useful in industrial applications, such as the synthesis of advanced materials and catalysts
Mechanism of Action
The mechanism of action of (S)-1,1-Dimethyltetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with signaling pathways, resulting in anti-cancer or anti-inflammatory effects .
Comparison with Similar Compounds
(S)-1,1-Dimethyltetrahydro-1H-oxazolo[3,4-A]pyrazin-3(5H)-one hydrochloride can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrazines: These compounds share a similar fused ring system and are also used in medicinal chemistry for their biological activities.
Pyrazolo[3,4-b]pyridines: These compounds have a different ring fusion but exhibit comparable reactivity and applications in drug design.
Triazolo[4,3-a]pyrazines: These compounds are known for their kinase inhibition properties and are studied for their potential therapeutic uses
Properties
IUPAC Name |
(8aS)-1,1-dimethyl-6,7,8,8a-tetrahydro-5H-[1,3]oxazolo[3,4-a]pyrazin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c1-8(2)6-5-9-3-4-10(6)7(11)12-8;/h6,9H,3-5H2,1-2H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRPPCFCPGOEDZ-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CNCCN2C(=O)O1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CNCCN2C(=O)O1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,2,4]Triazolo[1,5-a]pyridin-2-ylhydrazine](/img/structure/B1430729.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1430732.png)

![2-cyclobutyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B1430735.png)


![6-Cyclopentylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B1430743.png)





![ethyl[(1H-indol-3-yl)methyl]amine hydrochloride](/img/structure/B1430752.png)
